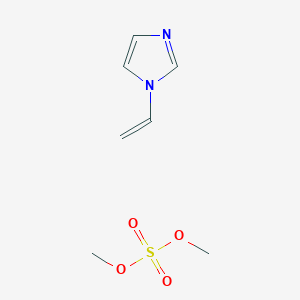
Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride involves the reaction of Ethyl N- (2-methoxy-4-nitrophenyl)carbamate with hydrogen chloride, water, and iron in ethanol at 65℃ for 15 minutes . The mixture is then neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate . The organic phase is washed with water and brine, dried over magnesium sulfate, filtered, and evaporated in vacuo . The crude product is dissolved in ethanol, and the procedure is repeated to yield the title compound as a dark oil .Mechanism of Action
The mechanism of action of Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride involves its interaction with purinergic P2X3 receptors. These receptors are involved in the transmission of pain signals and are found in sensory neurons. This compound has been shown to block these receptors, thereby reducing the transmission of pain signals.
Biochemical and Physiological Effects
In addition to its effects on pain and inflammation, this compound has been shown to have other biochemical and physiological effects. It has been shown to modulate the activity of ion channels, which are involved in the regulation of cellular processes. Additionally, it has been shown to have effects on the release of neurotransmitters, which are involved in the transmission of signals between neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride in lab experiments is its specificity for P2X3 receptors. This allows researchers to investigate the role of these receptors in various physiological and pathological processes. However, one limitation is that the compound may have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride. One area of research is the investigation of its potential as a treatment for chronic pain. Additionally, its effects on inflammation and ion channels warrant further investigation. Finally, the development of more specific compounds that target P2X3 receptors may lead to the development of more effective treatments for pain and other conditions.
Scientific Research Applications
Ethyl (4-amino-2-methoxyphenyl)carbamate hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects and has been investigated as a potential treatment for chronic pain. Additionally, it has been studied for its effects on inflammation, and has been shown to have anti-inflammatory properties.
properties
IUPAC Name |
ethyl N-(4-amino-2-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVJCXQNWVQJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bis(dimethylamino)methylene]malononitrile](/img/structure/B3259353.png)





![Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate](/img/structure/B3259388.png)






